molecular formula C15H16Br2ClNO B1397643 4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride CAS No. 1220018-23-4

4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride

Cat. No. B1397643
M. Wt: 421.55 g/mol
InChI Key: AUEFUXKWFCBCCT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride is 1S/C15H16BrNO.ClH/c16-13-3-1-12-10-15 (4-2-11 (12)9-13)18-14-5-7-17-8-6-14;/h1-4,9-10,14,17H,5-8H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the bromine atoms on the naphthyl ring and the attachment of the piperidine ring via an oxygen atom.

Scientific Research Applications

Crystal and Molecular Structure

4-Piperidinecarboxylic acid hydrochloride, a related compound to 4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride, has been studied for its crystal and molecular structure using single crystal X-ray diffraction and other methods. This research helps in understanding the structural characteristics of such compounds, which is essential for their application in scientific research (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Growth-Promoting Activity

A study explored the synthesis and structure of 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidin-4-ols, revealing that certain hydrochloride compounds, similar in structure to 4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride, exhibit significant growth-promoting activity in agricultural applications (Omirzak, Erkasov, Sukhov, & Ganenko, 2013).

Fluorescent pH Sensors

Derivatives of 4-Piperidine-naphthalimide, closely related to the chemical , have been synthesized and analyzed for their fluorescence properties. These compounds serve as novel fluorescent pH sensors, indicating potential applications in biochemistry and environmental monitoring (Cui, Qian, Liu, & Zhang, 2004).

Cytotoxic and Anticancer Agents

Research into 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, compounds with a structure similar to 4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride, revealed their potential as a new class of cytotoxic and anticancer agents. This highlights the possible application of such compounds in medical research and drug development (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, & De Clercq, 1998).

Spin Traps for Reactive Oxygen Species

A study on hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine hydrochloride, structurally related to the compound , demonstrated its use as a spin trap for quantifying reactive oxygen species, such as peroxynitrite and superoxide radicals. This implies its potential application in biochemical and medical research for understanding oxidative stress (Dikalov, Skatchkov, & Bassenge, 1997).

properties

IUPAC Name

4-(1,6-dibromonaphthalen-2-yl)oxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Br2NO.ClH/c16-11-2-3-13-10(9-11)1-4-14(15(13)17)19-12-5-7-18-8-6-12;/h1-4,9,12,18H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEFUXKWFCBCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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